![molecular formula C18H22FNO3S2 B2597813 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide CAS No. 339104-23-3](/img/structure/B2597813.png)

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

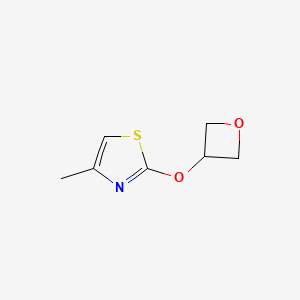

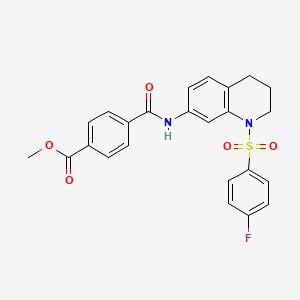

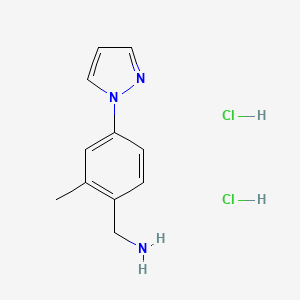

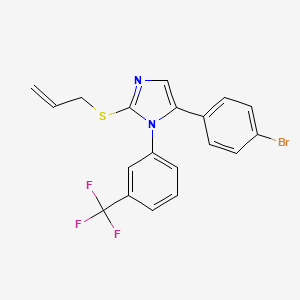

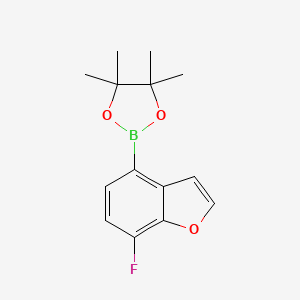

“N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C18H22FNO3S2 and a molecular weight of 383.5. It is available for purchase from various scientific suppliers .

Molecular Structure Analysis

The molecular structure of a compound similar to this one, “2-[(4-fluorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile”, has been studied . The crystal structure was determined using X-ray diffraction, and the compound was found to crystallize in the triclinic space group P-1 .Scientific Research Applications

Chemical Properties and Structural Analysis

The research on sulfonamide derivatives including N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide has primarily focused on chemical synthesis, structural characterization, and analysis of their interactions with various molecules. Kurosawa, Kan, and Fukuyama (2003) illustrated the preparation of secondary amines from primary amines involving 2-nitrobenzenesulfonamides, highlighting the chemical properties and potential reactions of similar sulfonamide compounds. Rodrigues et al. (2015) explored the crystal structures of closely related sulfonamides, revealing how different molecular architectures can be controlled by specific intermolecular interactions, a study that provides insight into the structural behavior of sulfonamide derivatives in different conditions (Kurosawa, Kan, & Fukuyama, 2003); (Rodrigues et al., 2015).

Biochemical Interactions and Applications

The interaction of sulfonamide drugs with tubulin, a protein involved in cell division, was examined by Banerjee et al. (2005). They discovered that certain sulfonamide drugs inhibit tubulin polymerization, a property that can be leveraged in clinical development for disease treatments. Pişkin, Canpolat, and Öztürk (2020) synthesized new compounds containing benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yield, an essential characteristic for photodynamic therapy, a treatment modality for cancer. These studies underscore the potential therapeutic applications of sulfonamide derivatives in medical science (Banerjee et al., 2005); (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Design and Analysis

Sulfonamide-focused libraries were evaluated for antitumor properties, as demonstrated by Owa et al. (2002), where specific sulfonamide compounds were identified as potent cell cycle inhibitors. This study illustrates the significance of molecular design in the development of potential therapeutic agents. Similarly, Ilies et al. (2003) synthesized a series of halogenated sulfonamides, analyzing their inhibition potential against a tumor-associated enzyme, offering valuable insights into the design of antitumor agents (Owa et al., 2002); (Ilies et al., 2003).

properties

IUPAC Name |

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S2/c1-18(2,24-12-14-4-6-15(19)7-5-14)13-20-25(21,22)17-10-8-16(23-3)9-11-17/h4-11,20H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVKRHXUXICLQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)OC)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2597736.png)

![Ethyl 1-{[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2597737.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2597738.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2597739.png)

![N-benzyl-2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2597744.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2597747.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2597748.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2597751.png)